molecular formula C17H18N2O B3820098 3-Ethoxy-2,5-diphenyl-3,4-dihydropyrazole

3-Ethoxy-2,5-diphenyl-3,4-dihydropyrazole

Cat. No.: B3820098
M. Wt: 266.34 g/mol
InChI Key: PYXWEMLGLLDITE-UHFFFAOYSA-N
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Description

3-Ethoxy-2,5-diphenyl-3,4-dihydropyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a five-membered ring containing two nitrogen atoms, with ethoxy and diphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2,5-diphenyl-3,4-dihydropyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of ethanol, followed by the addition of ethyl iodide to introduce the ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2,5-diphenyl-3,4-dihydropyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under suitable conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,5-diphenyl-3,4-dihydropyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The ethoxy and diphenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-2,5-diphenylpyrazole
  • 3-Methoxy-2,5-diphenyl-3,4-dihydropyrazole
  • 3-Ethoxy-2,5-diphenyl-1H-pyrazole

Uniqueness

3-Ethoxy-2,5-diphenyl-3,4-dihydropyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, while the diphenyl groups contribute to its stability and interaction with biological targets.

Properties

IUPAC Name

3-ethoxy-2,5-diphenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-2-20-17-13-16(14-9-5-3-6-10-14)18-19(17)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXWEMLGLLDITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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